molecular formula C15H14F3N3O2 B12262394 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12262394
M. Wt: 325.29 g/mol
InChI Key: UWRURCHWYOYMKF-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a unique combination of benzodioxin and pyrimidin structures

Properties

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C15H14F3N3O2/c1-21(14-7-13(15(16,17)18)19-9-20-14)8-10-2-3-11-12(6-10)23-5-4-22-11/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

UWRURCHWYOYMKF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzodioxin or pyrimidin derivatives.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other benzodioxin derivatives and potentially more effective in certain applications.

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